molecular formula C20H17F3N4O3 B2495423 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine CAS No. 1396864-90-6

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine

Cat. No.: B2495423
CAS No.: 1396864-90-6
M. Wt: 418.376
InChI Key: TURIUBFFKOYSFN-UHFFFAOYSA-N
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Description

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine is a complex organic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyridine core, which is fused with a piperazine ring and a trifluoromethoxybenzoyl group, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine involves several steps. One common method is the cycloaddition reaction of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is typically carried out under reflux conditions in the presence of a suitable solvent such as acetic acid. The resulting intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride and piperazine to yield the final product .

Chemical Reactions Analysis

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.

    Medicine: Due to its biological activity, it is being investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Comparison with Similar Compounds

1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-[4-(trifluoromethoxy)benzoyl]piperazine can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethoxybenzoyl group, which imparts distinct chemical and biological properties to the molecule.

Properties

IUPAC Name

[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-15-6-4-14(5-7-15)18(28)25-9-11-26(12-10-25)19(29)16-13-24-27-8-2-1-3-17(16)27/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURIUBFFKOYSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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